Cas no 1638765-45-3 (tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate)
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate
- tert-butyl N-({4-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate
- SB13303
- tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate
- tert-butylN-({4-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate
- 1638765-45-3
- D75291
- CS-0092002
- (4-Amino-1-((Boc-amino)methyl)-bicyclo[2.1.1]hexane
-
- Inchi: 1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15)
- InChI Key: JHXVIBOCIYTIMM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NCC12CCC(C1)(C2)N)=O
Computed Properties
- Exact Mass: 226.168127949g/mol
- Monoisotopic Mass: 226.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 64.4
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0092002-1g |
tert-Butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate |
1638765-45-3 | 1g |
$1600.0 | 2022-04-27 | ||
| Chemenu | CM389847-500mg |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM389847-1g |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0155-100MG |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 97% | 100MG |
¥ 2,904.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0155-250MG |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 97% | 250MG |
¥ 4,646.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0155-500MG |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 97% | 500MG |
¥ 7,735.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0155-1G |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 97% | 1g |
¥ 11,602.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0155-5G |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 97% | 5g |
¥ 34,808.00 | 2023-04-14 | |
| eNovation Chemicals LLC | Y1317661-100mg |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 97% | 100mg |
$545 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1317661-250MG |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
1638765-45-3 | 97% | 250mg |
$870 | 2024-07-21 |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate Suppliers
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate
Professional Introduction to Compound with CAS No. 1638765-45-3 and Product Name: *tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate*
Compound with the CAS number 1638765-45-3 and the product name tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry.
The molecular structure of this compound features a unique combination of functional groups, including a tert-butyl group and a carbamate moiety, which are connected to a bicyclo[2.1.1]hexanyl backbone. The presence of the amino group at the 4-position of the bicyclo[2.1.1]hexanyl ring adds another layer of complexity, making it a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active molecules, including herbicides, insecticides, and pharmaceuticals. The compound in question, with its specific substitution pattern, is particularly noteworthy for its potential in drug discovery.
One of the most exciting aspects of this compound is its potential application in the development of new therapeutic agents. The bicyclo[2.1.1]hexanyl moiety is a structural motif that has been observed in several naturally occurring compounds with significant biological activity. By incorporating this motif into a carbamate framework, researchers have created a molecule that may exhibit unique pharmacological properties.
Recent studies have shown that derivatives of bicyclo[2.1.1]hexane have demonstrated promising results in various preclinical models. These studies have highlighted the compound's potential as a scaffold for further drug development. The tert-butyl group present in the molecule not only enhances its stability but also influences its interactions with biological targets, making it an attractive candidate for medicinal chemistry.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, has been crucial in achieving the desired molecular architecture.
The role of computational chemistry in the design and optimization of this compound cannot be overstated. Molecular modeling studies have been instrumental in predicting the biological activity and binding affinity of this molecule to potential target proteins. These insights have guided researchers in modifying the structure to enhance its pharmacological properties.
In conclusion, compound with CAS No. 1638765-45-3 and product name *tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate* represents a significant contribution to the field of chemical and biomedical research. Its unique structural features and potential applications in drug discovery make it a promising candidate for further investigation.
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